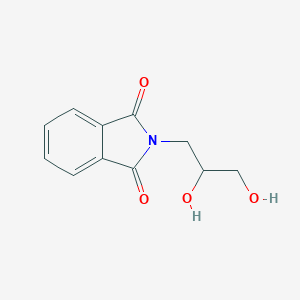

2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,3-dihydroxypropyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-6-7(14)5-12-10(15)8-3-1-2-4-9(8)11(12)16/h1-4,7,13-14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUVCKWUQHAMTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40524215 | |

| Record name | 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40524215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62457-35-6 | |

| Record name | 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40524215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

-

Reagents :

-

(R)-3-Chloro-1,2-propanediol (1.0 mol), phthalimide (1.0 mol), potassium carbonate (1.0 mol), DMF (550 mL).

-

-

Conditions : 110°C for 5 hours under stirring, followed by cooling, aqueous workup, and filtration.

-

Mechanism : The reaction proceeds via nucleophilic substitution, where the phthalimide anion attacks the electrophilic carbon of the chlorinated diol. Potassium carbonate acts as both a base and a phase-transfer catalyst, enhancing reactivity in the polar aprotic solvent.

Key Advantages and Limitations

-

Yield : >94% with high purity (LC-MS confirmed).

-

Stereochemical Control : Retains the (S)-configuration of the starting diol due to inversion during the SN2 mechanism.

-

Drawbacks : Requires rigorous drying of DMF to prevent hydrolysis side reactions.

Multi-Step Protection/Deprotection Strategy

An alternative route (WO2006031179A1) employs a four-step sequence to improve regioselectivity, albeit with a lower overall yield (54%):

Stepwise Synthesis

-

Initial Alkylation :

-

(R)-3-Chloro-1,2-propanediol reacts with phthalimide in methanol at 60–80°C for 5–20 hours.

-

-

Protection with Trimethylorthoacetate :

-

Acetylation with Acetyl Halides :

-

Converts intermediates to bromo- or iodo-derivatives for enhanced leaving-group ability.

-

-

Basic Hydrolysis :

Critical Analysis

-

Yield Optimization : The acetylated intermediate step limits overall efficiency due to competing elimination side reactions.

-

Stereochemical Integrity : NMR confirms retention of the (S)-configuration throughout the sequence.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

Competing Pathways in Gabriel Synthesis

Side Products in Protection/Deprotection

-

Acetyl Migration : Observed during acetylation, leading to regioisomers. Low-temperature conditions (-10°C) suppress this.

-

Epoxide Formation : Trace epoxides detected via GC-MS due to β-elimination; minimized by rapid workup.

Industrial-Scale Optimization Strategies

Solvent Selection

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoindole-1,3-dione core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

The compound 2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione is an intriguing molecule with various applications in scientific research, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has shown potential in the development of pharmaceuticals due to its structural properties that facilitate interactions with biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of isoindoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifying the hydroxyl groups can enhance the selectivity and potency of these compounds against specific cancer types.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Synthetic Pathways

- Oxidative Esterification : The compound can be utilized in oxidative esterification reactions to produce esters with enhanced biological activity.

- N-Heterocyclic Carbene (NHC) Catalysis : Recent advancements have employed NHCs to catalyze reactions involving this compound, leading to higher yields of desired products.

Biochemical Research

The compound's ability to interact with enzymes makes it a candidate for studying enzyme inhibition and modulation.

Enzyme Interaction Studies

Research has focused on how this compound can inhibit specific enzymes involved in metabolic pathways. For example, its effects on enzymes related to cancer metabolism have been explored, providing insights into potential therapeutic strategies.

Table 1: Summary of Biological Activities

Table 2: Synthetic Methods for Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| Oxidative Esterification | Utilizes NHCs for enhanced product yield | 68% |

| Grignard Reaction | Common method for synthesizing related compounds | Varies |

Wirkmechanismus

The mechanism of action of 2-(2,3-dihydroxypropyl)isoindole-1,3-dione involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. In the case of acetylcholinesterase inhibition, the compound binds to the enzyme’s active site, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Hydroxyalkyl-Substituted Isoindoline-1,3-dione Derivatives

Structurally related hydroxyalkyl derivatives differ in the position and length of their hydroxylated side chains, impacting physicochemical and biological properties:

Key Observations :

- Structural similarity scores (e.g., 0.84 for 2-(3-Hydroxypropyl)isoindoline-1,3-dione) suggest shared pharmacophoric features but distinct reactivity profiles due to hydroxyl group positioning .

Aryl- and Heteroaryl-Substituted Derivatives

Phthalimide derivatives with aryl or heteroaryl substituents exhibit varied biological activities, highlighting the role of substituent choice:

Example Compounds:

2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3) Features an indole-acryloyl group; synthesized via Claisen-Schmidt condensation.

2-{4-[1-(Phenyl-hydrazono)-ethyl]-phenyl}-isoindole-1,3-dione (17a) Hydrazone-linked phenyl group; moderate anti-inflammatory and antimicrobial activity .

(ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (12) Exhibited 133% anti-Bacillus subtilis activity compared to ampicillin, emphasizing the antimicrobial enhancement from hydrazone moieties .

Comparison with Target Compound :

- Aryl-substituted derivatives generally prioritize lipophilicity for membrane penetration, whereas the dihydroxypropyl group in the target compound may favor aqueous solubility and target binding via hydroxyl interactions .

Antioxidant and Anti-inflammatory Derivatives

The presence of electron-donating groups like phenolic hydroxyls enhances antioxidant capacity:

- 2b [2-(3,4-Dihydroxybenzylideneamino)-isoindoline-1,3-dione]: Superior DPPH and H₂O₂ radical scavenging (2b > 2a) due to phenolic hydroxyls .

- 4-(N'-{1-[4-(1,3-Dioxo-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide (17c): Highest anti-inflammatory activity among tested derivatives, linked to sulfonamide and hydrazone groups .

Target Compound Implications :

- The dihydroxypropyl group may confer moderate antioxidant activity, though likely less potent than phenolic derivatives like 2b .

Specialized Derivatives with Heterocyclic Substituents

Structural Contrast :

- Heterocyclic substituents introduce diverse pharmacological mechanisms, whereas the dihydroxypropyl group in the target compound may favor interactions with hydrophilic enzyme active sites .

Biologische Aktivität

2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione, also known as (S)-2-(2,3-dihydroxypropyl)isoindoline-1,3-dione, is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological activity through a detailed examination of relevant studies and findings.

- Molecular Formula : C11H11NO4

- CAS Number : 62457-35-6

- Structure : The compound features an isoindoline core with a hydroxylated propyl group attached.

Anticancer Properties

Recent studies have indicated that isoindoline derivatives, including this compound, exhibit significant anticancer activity.

-

In Vitro Studies :

- The compound has shown inhibitory effects on the viability of various cancer cell lines, including A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma) cells. In a study utilizing the MTT assay, the IC50 values for these cell lines were determined to assess cytotoxicity levels .

- The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through interactions with key cellular pathways .

- In Vivo Studies :

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of tyrosine kinase enzymes, which play crucial roles in cancer cell signaling pathways .

- Gene Expression Modulation : It may also influence gene expression related to apoptosis and cell cycle regulation .

Case Studies and Experimental Data

| Study | Methodology | Key Findings |

|---|---|---|

| Kok et al. (2023) | MTT Assay on A549 cells | Showed significant cytotoxicity with calculated IC50 values indicating effective inhibition of cell viability. |

| In Vivo Xenograft Model | Nude mice treated with the compound | Tumor growth was significantly inhibited compared to control groups over a 60-day observation period. |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic profiles remain to be fully elucidated.

- Toxicological Assessments : Toxicity studies conducted on animal models indicate manageable safety profiles at therapeutic doses; further investigations are necessary to determine long-term effects and safe dosage ranges .

Q & A

Q. How can researchers validate computational predictions of this compound’s reactivity experimentally?

- Methodological Answer : Use tandem MS/MS to confirm predicted fragmentation pathways. Kinetic isotope effects (KIE) studies (e.g., deuterium labeling) validate computed transition states. Synchrotron X-ray diffraction resolves crystal structures to compare with DFT-optimized geometries. ICReDD’s feedback loop integrates these validations into iterative reaction design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.